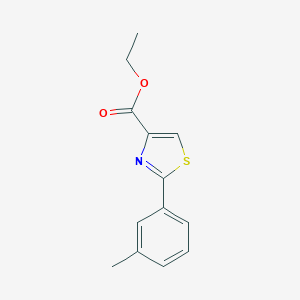

Ethyl 2-m-tolylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCPJZNCZBKRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569500 | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-33-9 | |

| Record name | Ethyl 2-(3-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Predictive Analysis of the Biological Activity of Ethyl 2-m-tolylthiazole-4-carboxylate

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic ring containing sulfur and nitrogen atoms is a key structural feature in a variety of approved drugs, including the antibacterial agent sulfathiazole and the anticancer drug Dasatinib.[3][4] The versatility of the thiazole nucleus allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[4] The biological activity of thiazole derivatives is often attributed to the ability of the nitrogen atom to form hydrogen bonds with biological targets, and the overall planarity of the ring system which allows for interaction with various enzymes and receptors.[3]

Predicted Biological Activities of Ethyl 2-m-tolylthiazole-4-carboxylate

Based on the structure of this compound, which features a 2-arylthiazole-4-carboxylate core, two primary areas of biological activity can be predicted: anticancer and antimicrobial activities.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of 2-arylthiazole derivatives.[1][2][5][6] The presence of an aryl group at the 2-position of the thiazole ring is a common feature in many compounds with significant cytotoxicity against various cancer cell lines.

Hypothesized Mechanism of Action: Thiazole derivatives have been shown to exert their anticancer effects through multiple mechanisms.[1][3][5] These include:

-

Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells.[1][5]

-

Inhibition of Protein Kinases: Specific thiazole derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][7]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[7]

-

Disruption of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, which are essential for cell division.[1]

A plausible mechanism for this compound could involve the induction of apoptosis through the intrinsic pathway, a common mechanism for anticancer agents.[8] A hypothetical signaling pathway is depicted below.

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Potential Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[9][10] The core thiazole structure is found in several antibiotics. Ethyl 2-arylthiazole-4-carboxylate and related structures have shown activity against a range of bacterial and fungal strains.[11][12][13]

Hypothesized Mechanism of Action: The antimicrobial action of thiazole derivatives can be attributed to various mechanisms, including:

-

Inhibition of Essential Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as DNA gyrase.[9]

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the formation of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Thiazoles have been shown to prevent the formation of biofilms, which are protective communities of microorganisms.

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for this compound, the following tables summarize the in vitro anticancer activity of structurally similar N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[4] This data can serve as a benchmark for predicting the potential potency of the target compound.

Table 1: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives against Human Cancer Cell Lines [4]

| Compound ID | R Group on Phenylamide | Cancer Cell Line | IC50 (µM) ± SD |

| 4c | p-NO2 | SKNMC | 10.8 ± 0.08 |

| 4d | m-Cl | Hep-G2 | 11.6 ± 0.12 |

| 4b | m-NO2 | SKNMC | 15.3 ± 1.12 |

IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation.

Proposed Experimental Protocols for Biological Evaluation

To experimentally validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

A standard workflow for preliminary anticancer screening involves assessing cytotoxicity, and if positive, further investigation into the mechanism of cell death.[8][14][15]

Caption: Workflow for in vitro anticancer drug screening.

Protocol 1: MTT Assay for Cytotoxicity [8][15] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity Screening

The antimicrobial potential can be determined by assessing the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.[16][17][18]

Protocol 2: Broth Microdilution Method for MIC Determination [16][17] This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a defined cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a predictive analysis based on the extensive literature on structurally related thiazole derivatives suggests its potential as an anticancer and antimicrobial agent. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of these hypothesized activities. Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to elucidate its true therapeutic potential and mechanism of action. This predictive guide serves as a foundational resource for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole in the targeted anticancer drug discovery. | Semantic Scholar [semanticscholar.org]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods | MI [microbiology.mlsascp.com]

Thiazole-4-Carboxylate Esters: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Within this class of compounds, thiazole-4-carboxylate esters have emerged as a particularly versatile and promising core structure for the development of novel therapeutic agents. Their synthetic tractability and ability to interact with a diverse range of biological targets have established them as a focal point in the quest for new treatments for cancer, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of thiazole-4-carboxylate esters, supplemented with detailed experimental protocols and visual representations of key concepts.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole-4-carboxylate ester scaffold is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[2] Variations of this synthesis, including one-pot multicomponent procedures, have been developed to improve efficiency and yield.[3]

Key Synthetic Protocols

Hantzsch Thiazole Synthesis: A typical procedure involves reacting an appropriate α-bromoester with a thioamide in a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.[2]

One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate: An efficient one-pot method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form the α-bromo intermediate, which then reacts in situ with thiourea to yield the desired product. This approach simplifies the synthetic process by avoiding the isolation of the reactive α-bromoester.

Biological Activities and Therapeutic Potential

Thiazole-4-carboxylate esters have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a variety of diseases.

Anticancer Activity

A significant body of research has focused on the development of thiazole-4-carboxylate esters as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.[4][5] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes involved in cancer cell signaling and survival, such as protein kinases and cyclooxygenase (COX) enzymes.[6][7]

Structure-Activity Relationship (SAR) for Anticancer Activity:

Systematic modifications of the thiazole-4-carboxylate scaffold have provided valuable insights into the structural requirements for potent anticancer activity. The following table summarizes the structure-activity relationships for a series of 2-aryl-thiazole-4-carboxylate esters against human cancer cell lines.

| Compound | R1 | R2 | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - A549 (Lung Cancer) |

| 1a | H | H | > 50 | > 50 |

| 1b | 4-OCH3 | H | 15.2 | 21.5 |

| 1c | 4-Cl | H | 8.7 | 12.3 |

| 1d | 4-NO2 | H | 2.5 | 4.1 |

| 1e | 4-Cl | 2-CH3 | 10.1 | 15.8 |

Data compiled from representative studies. Actual values may vary based on experimental conditions.

The data indicates that electron-withdrawing groups at the para-position of the 2-aryl ring (R1) generally enhance anticancer activity, with the nitro group (1d) showing the most significant potency. Substitution on the thiazole ring at the 5-position (R2) appears to be less tolerated.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole-4-carboxylate esters have shown promising activity against a range of bacterial and fungal strains.[8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial potency of thiazole-4-carboxylate esters is highly dependent on the nature and position of substituents. The following table illustrates the minimum inhibitory concentrations (MIC) for a series of substituted thiazole-4-carboxylate esters against representative bacterial and fungal species.

| Compound | R1 | R2 | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | MIC (µg/mL) - C. albicans |

| 2a | H | H | 64 | 128 | > 128 |

| 2b | 4-Br | H | 16 | 32 | 64 |

| 2c | 2,4-diCl | H | 8 | 16 | 32 |

| 2d | 4-F | 5-NO2 | 4 | 8 | 16 |

Data compiled from representative studies. Actual values may vary based on experimental conditions.

The presence of halogen substituents on the 2-aryl ring (R1), particularly dichloro substitution (2c), leads to a significant increase in antibacterial and antifungal activity. Furthermore, the introduction of a nitro group at the 5-position of the thiazole ring (R2) in conjunction with a fluoro-substituted aryl ring (2d) results in the most potent antimicrobial agent in this series.

Enzyme Inhibition

Thiazole-4-carboxylate esters have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. Notably, they have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7] Additionally, their ability to inhibit protein kinases, a class of enzymes often dysregulated in cancer, has been extensively explored.[6]

Structure-Activity Relationship (SAR) for Enzyme Inhibition (COX-2):

The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs. The following table presents the IC50 values for a series of thiazole-4-carboxylate esters against the COX-2 enzyme.

| Compound | R1 | R2 | COX-2 IC50 (µM) |

| 3a | H | H | 25.1 |

| 3b | 4-CH3 | H | 10.5 |

| 3c | 4-SO2NH2 | H | 1.2 |

| 3d | 4-SO2NH2 | 2-CH3 | 0.5 |

Data compiled from representative studies. Actual values may vary based on experimental conditions.

The introduction of a sulfonamide group at the para-position of the 2-aryl ring (R1), a common feature in selective COX-2 inhibitors, dramatically improves potency (3c). Further substitution with a methyl group at the 2-position of the thiazole ring (R2) leads to the most potent compound in the series (3d), highlighting the importance of this position for optimal interaction with the enzyme's active site.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. The following sections provide methodologies for the synthesis of a key thiazole-4-carboxylate intermediate and for the evaluation of anticancer and enzyme inhibitory activities.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

Dissolve ethyl acetoacetate in a mixture of ethanol and water.

-

Cool the solution in an ice bath and slowly add N-bromosuccinimide.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add thiourea to the reaction mixture and heat at reflux for 4 hours.

-

Cool the mixture to room temperature and neutralize with ammonia solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Thiazole-4-carboxylate ester compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiazole-4-carboxylate ester compounds and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Enzyme Inhibition Assay (COX-2)

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Thiazole-4-carboxylate ester compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl)

-

COX-2 inhibitor screening assay kit (commercially available)

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of the thiazole-4-carboxylate ester compounds in the assay buffer for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specified time at 37°C.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using the methods provided in the commercial assay kit (e.g., ELISA).

-

Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Visualizing Key Processes

Graphical representations are invaluable tools for understanding complex experimental workflows and biological signaling pathways.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel thiazole-4-carboxylate esters.

Caption: A typical experimental workflow for the synthesis and biological evaluation of thiazole-4-carboxylate esters.

Signaling Pathway Modulation: PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been shown to inhibit components of this pathway. The following diagram illustrates the potential mechanism of action of a thiazole-4-carboxylate ester as a PI3K inhibitor.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a thiazole-4-carboxylate ester.

Conclusion

Thiazole-4-carboxylate esters represent a highly valuable and versatile scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their ability to be readily functionalized, allows for the systematic exploration of structure-activity relationships. The broad range of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, underscores their significant therapeutic potential. Future research in this area will likely focus on the development of more selective and potent analogs, the elucidation of their precise mechanisms of action, and their advancement into preclinical and clinical development. The continued exploration of the chemical space around the thiazole-4-carboxylate core promises to yield the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Tolyl Group: A Key Player in the Bioactivity of Thiazole Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class of molecules, the presence and position of a tolyl group can significantly influence their therapeutic potential. This technical guide provides a comprehensive overview of the role of the tolyl group in the bioactivity of thiazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the structure-activity relationships, relevant signaling pathways, and experimental protocols for the synthesis and biological evaluation of these compounds.

The Influence of the Tolyl Group on Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The tolyl group, a methyl-substituted phenyl ring, imparts specific steric and electronic properties to the thiazole carboxylate core that can modulate its interaction with biological targets. Its contribution to bioactivity is often compared to unsubstituted phenyl or other substituted aryl groups.

Anticancer Activity: In the realm of anticancer research, the tolyl group has been shown to enhance the cytotoxic effects of thiazole carboxylates. The methyl group's electron-donating nature can influence the electron density of the aromatic system, potentially improving binding affinity to target proteins. For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the presence of the p-tolyl group was a key feature in compounds exhibiting cytotoxicity against various cancer cell lines.[1] The position of the methyl group on the phenyl ring (ortho, meta, or para) is also critical, with the para position often being favored for optimal activity.

Antimicrobial Activity: The lipophilicity conferred by the tolyl group can be advantageous for antimicrobial activity, facilitating the compound's ability to penetrate microbial cell membranes. Structure-activity relationship studies on various thiazole derivatives have indicated that the nature and substitution pattern of the aryl group at the 2-position of the thiazole ring are crucial for their antibacterial and antifungal efficacy. While direct comparisons are still emerging, the hydrophobic character of the tolyl group is a recognized contributor to the overall antimicrobial potential of these scaffolds.

Anti-inflammatory Activity: The tolyl group has been incorporated into thiazole derivatives designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The methyl group can occupy a hydrophobic pocket in the active site of the COX-2 enzyme, contributing to both the potency and selectivity of the inhibition. For example, certain pyrazolyl-thiazole derivatives have been designed as celecoxib analogues, where the tolyl group plays a role in mimicking the binding interactions of the parent drug.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the bioactivity of various tolyl-substituted thiazole carboxylate derivatives and related compounds.

Table 1: Anticancer Activity of Tolyl-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 4c (N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| 4d (N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

| Compound 7 (Cyclohexyl analog) | T47D (Breast Cancer) | 17.48 | [1] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenylthiazole derivatives | S. aureus | 3.125 | [3] |

| Phenylthiazole derivatives | B. thuringiensis | 6.25 | [3] |

| Thiazolyl-amino-azetidin-2-ones | E. coli | 100 | [3] |

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) | COX-2 | 11.65 ± 6.20 | Selective for COX-2 | [4] |

| Compound 2a (Thiazole carboxamide derivative) | COX-2 | 0.958 | 2.766 | [5] |

| Compound 2b (Thiazole carboxamide derivative) | COX-1 | 0.239 | 1.251 | [5] |

| Compound 2b (Thiazole carboxamide derivative) | COX-2 | 0.191 | 1.251 | [5] |

| Celecoxib | COX-2 | 0.002 | 23.8 | [5] |

Key Signaling Pathways and Mechanisms of Action

The bioactivity of tolyl-substituted thiazole carboxylates is often attributed to their interaction with specific cellular signaling pathways.

Induction of Apoptosis via Caspase Activation

A primary mechanism of anticancer activity for many thiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of effector caspases, such as caspase-3, is a key event leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1]

Caption: Intrinsic pathway of apoptosis induction by thiazole carboxylates.

Inhibition of Tubulin Polymerization

Another significant anticancer mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. By binding to tubulin, thiazole derivatives can prevent its polymerization into microtubules, leading to cell cycle arrest and apoptosis.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide on Ethyl 2-m-tolylthiazole-4-carboxylate: Current Scientific Understanding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current publicly available scientific knowledge regarding Ethyl 2-m-tolylthiazole-4-carboxylate. A comprehensive search of scientific databases and literature has been conducted to provide a detailed overview for researchers, scientists, and drug development professionals. The focus of this document is to present information on the mechanism of action, associated signaling pathways, quantitative biological data, and detailed experimental protocols. However, it is important to note at the outset that specific data on the biological mechanism of action for this compound is not available in the current body of scientific literature. This guide will instead provide information on the broader context of thiazole-containing compounds and their diverse biological activities, which may offer insights into the potential areas of investigation for the subject molecule.

Introduction to Thiazole Derivatives in Drug Discovery

The thiazole ring is a fundamental heterocyclic scaffold that is present in a wide array of biologically active compounds. This five-membered aromatic ring containing both sulfur and nitrogen atoms is a key structural feature in numerous approved drugs, including the antibacterial agent sulfathiazole and the essential vitamin B1 (thiamine). The versatility of the thiazole nucleus allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others. The continued interest in thiazole derivatives stems from their proven success in clinical applications and the potential for discovering novel therapeutic agents.

This compound: Current Knowledge

A thorough investigation of the scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanism of action of this compound. While synthesis methods for this and structurally related compounds are documented, detailed studies on its interaction with biological systems, target identification, and elucidation of downstream signaling pathways are not presently available.

The available information on similar thiazole derivatives suggests a wide range of potential biological targets. For instance, various substituted thiazoles have been reported to exhibit activities such as:

-

Anticancer Activity: Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms, though not specific to the m-tolyl variant, often involve the inhibition of kinases or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The thiazole scaffold is a known pharmacophore in antimicrobial agents. The mechanism of action for such compounds can vary widely, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis.

-

Enzyme Inhibition: The structural features of the thiazole ring can facilitate interactions with the active sites of various enzymes, leading to their inhibition. For example, some thiazole-containing compounds have been investigated as c-Met kinase inhibitors for cancer treatment.

Given the lack of direct evidence, any proposed mechanism of action for this compound would be purely speculative and based on the activities of related, but distinct, chemical entities.

Quantitative Data

A comprehensive search for quantitative data such as IC50, EC50, or other measures of biological activity for this compound did not yield any specific results. To facilitate future research, a template for data presentation is provided below.

Table 1: Template for Quantitative Biological Data

| Assay Type | Target | Cell Line/Organism | IC50 / EC50 (µM) | Reference |

| Example: Kinase Inhibition | e.g., c-Met | e.g., A549 | Data Not Available | |

| Example: Cytotoxicity | N/A | e.g., MCF-7 | Data Not Available | |

| Example: Antimicrobial | N/A | e.g., E. coli | Data Not Available |

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available. However, based on the general approaches used for novel compound characterization in drug discovery, a hypothetical workflow is proposed.

General Workflow for Mechanism of Action Studies

The following diagram illustrates a logical progression of experiments to elucidate the mechanism of action of a novel compound like this compound.

Caption: Hypothetical workflow for mechanism of action elucidation.

Example Protocol: Cellular Viability Assay

This protocol describes a general method for assessing the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Resazurin-based viability reagent (e.g., alamarBlue)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours, and then measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathways

As no specific mechanism of action has been identified for this compound, there are no established signaling pathways to diagram. Should future research identify a target, such as a specific kinase, a signaling pathway diagram could be constructed. Below is a template for a hypothetical kinase inhibition pathway.

Caption: Template for a hypothetical kinase inhibition pathway.

Conclusion and Future Directions

This compound is a molecule for which the biological activity and mechanism of action remain to be elucidated. The broader family of thiazole derivatives has demonstrated a wide range of significant pharmacological effects, suggesting that this compound could also possess interesting biological properties. Future research should focus on systematic screening to identify its potential cellular targets. A logical first step would be broad phenotypic screening across various cell lines (e.g., cancer, microbial) to uncover any cytotoxic or growth-inhibitory effects. Positive hits from such screens would then warrant more in-depth studies, following a workflow similar to the one proposed in this guide, to identify the molecular target and delineate the associated signaling pathways. The synthesis of analogs could also be explored to establish structure-activity relationships, which would be invaluable for any future drug development efforts. The information and templates provided in this guide are intended to serve as a foundation for these future investigations.

The Structure-Activity Relationship of 2-Substituted Thiazole-4-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents. This technical guide focuses on the structure-activity relationship (SAR) of 2-substituted thiazole-4-carboxylates and their derivatives, a class of compounds that has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document provides a comprehensive overview of their SAR, detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of 2-substituted thiazole-4-carboxylate derivatives is highly dependent on the nature of the substituents at the 2- and 5-positions of the thiazole ring, as well as modifications to the carboxylate group at the 4-position. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity

Substituents at the 2-position, often amino or amide groups, play a crucial role in the anticancer potency of these compounds. The nature of the amide substituent can significantly influence activity against different cancer cell lines.

| Compound ID | R2 Substituent | R5 Substituent | Target Cell Line | IC50 (µM) | Reference |

| MC12 | Pyridinyl ester containing amide | - | SARS-CoV-2 Mpro | 0.0777 | [1] |

| 6m | N-methyl-L-valyl containing carboxamide | - | MCF7 (Breast Cancer) | 0.47 | [2] |

| 6m | N-methyl-L-valyl containing carboxamide | - | NCI-H1650 (Lung Cancer) | 1.1 | [2] |

| 11c | Chlorine-containing thiazolyl pyrazole | - | HepG-2 (Liver Cancer) | ~4 | [3] |

| 6g | Chlorine-containing thiazolyl pyrazole | - | HepG-2 (Liver Cancer) | ~7 | [3] |

| 11c | Chlorine-containing thiazolyl pyrazole | - | MCF-7 (Breast Cancer) | ~3 | [3] |

| 6g | Chlorine-containing thiazolyl pyrazole | - | MCF-7 (Breast Cancer) | ~4 | [3] |

| 4c | 2-(4-hydroxybenzylidene)hydrazinyl | - | MCF-7 (Breast Cancer) | 2.57 | [4] |

| 4c | 2-(4-hydroxybenzylidene)hydrazinyl | - | HepG2 (Liver Cancer) | 7.26 | [4] |

SAR Insights:

-

The presence of a pyridinyl ester at the 2-position is a critical pharmacophore for SARS-CoV-2 main protease inhibition.[1]

-

Complex amide functionalities at the 2-position, mimicking natural product substructures, can lead to potent low micromolar activity against breast and lung cancer cell lines.[2]

-

Halogen-containing substituents, such as chlorine, on appended heterocyclic rings can enhance cytotoxic activity.[3]

-

Substitutions on a hydrazinyl linker at the 2-position significantly impact anticancer potency, with a hydroxylated benzylidene moiety showing strong activity.[4]

Antimicrobial and Enzyme Inhibitory Activity

2-Aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of various microbial enzymes, including those involved in fatty acid biosynthesis.

| Compound ID | R2 Substituent | R5 Substituent | Target Organism/Enzyme | MIC (µg/mL) | IC50 (µM) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | -NH2 | Benzyl | M. tuberculosis H37Rv | 0.06 | - | [5] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | -NHCOCH2Br | 3-chlorophenyl | mtFabH | - | 2.43 | [5] |

| Compound 7 | Quinoxaline system containing amide | - | Acetylcholinesterase (AChE) | - | 91 | |

| Compound 6 | - | - | Butyrylcholinesterase (BChE) | - | 195 |

SAR Insights:

-

A free amine at the 2-position combined with a benzyl group at the 5-position results in potent anti-tuberculosis activity.[5]

-

Conversely, an electrophilic bromoacetamido group at the 2-position is crucial for inhibition of the mtFabH enzyme, but this modification abrogates whole-cell activity against M. tuberculosis.[5]

-

The nature of the substituent at the 2-position can confer selectivity for different enzymes, such as acetylcholinesterase versus butyrylcholinesterase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections describe common experimental protocols for the synthesis and biological evaluation of 2-substituted thiazole-4-carboxylates.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole core.[6][7]

General Procedure:

-

An α-haloketone or α-haloester is reacted with a thioamide.

-

The reaction is typically carried out in a suitable solvent such as ethanol.

-

The reaction mixture is often heated under reflux to drive the cyclization.

-

The product thiazole derivative can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate in ethanol, add thiourea.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction to room temperature, which may result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to yield the desired product.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2][3]

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: Workflow of the Hantzsch thiazole synthesis.

MTT Assay Experimental Workflow

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Angiogenesis Signaling Pathway Inhibition

Several 2-substituted thiazole derivatives have been shown to inhibit angiogenesis, a key process in tumor growth and metastasis. This is often achieved by targeting signaling pathways involving Vascular Endothelial Growth Factor (VEGF).

References

- 1. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.plos.org [journals.plos.org]

- 6. tandfonline.com [tandfonline.com]

- 7. kuey.net [kuey.net]

The Thiazole Heterocycle: A Cornerstone of Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of biologically active compounds. From seminal discoveries in the late 19th century to its presence in modern blockbuster drugs, the thiazole moiety continues to be a focal point for innovation in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the discovery, significance, and experimental protocols related to thiazole heterocyclic compounds, with a focus on their applications in drug development.

Discovery and Foundational Synthesis

The journey of thiazole chemistry began in 1887 when the German chemist Arthur Hantzsch first reported a method for the synthesis of this heterocyclic system. This reaction, now famously known as the Hantzsch thiazole synthesis , involves the condensation of an α-haloketone with a thioamide.[1] This method's simplicity, high yields, and the stability of the resulting aromatic thiazole products have cemented its status as a fundamental and widely used reaction in organic chemistry.[2]

Another significant contribution to the synthesis of thiazole derivatives is the Cook-Heilbron thiazole synthesis , discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947. This reaction allows for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][4]

Significance in Medicinal Chemistry

The thiazole ring is a key structural motif in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[5] Its presence in molecules like vitamin B1 (thiamine) underscores its biological importance. Thiazole derivatives have been successfully developed into drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7]

The significance of the thiazole scaffold lies in its:

-

Structural Rigidity and Planarity: Providing a stable core for the attachment of various functional groups.

-

Electronic Properties: The presence of sulfur and nitrogen atoms allows for a range of electronic interactions with biological targets.

-

Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.

-

Metabolic Stability: The aromatic nature of the thiazole ring often imparts favorable metabolic stability to drug candidates.

Quantitative Biological Activity of Thiazole Derivatives

The therapeutic potential of thiazole compounds is quantitatively demonstrated by their potent biological activities. The following tables summarize the in vitro anticancer and antimicrobial activities of selected thiazole derivatives, expressed as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, respectively.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| HepG2 (Liver) | 7.26 ± 0.44 | [8] | |

| Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [8] |

| HepG2 (Liver) | 51.7 ± 3.13 | [8] | |

| Hydrazinyl Thiazole II | C6 (Glioma) | 3.83 | [9] |

| 4-Chlorophenylthiazole III (VEGFR-2 inhibition) | - | 0.051 (51.09 nM) | [9] |

| Thiazole Derivative S3P2c | MCF-7 (Breast) | 22.75 | [10] |

| Thiazole Derivative S3P2d | MCF-7 (Breast) | 26.35 | [10] |

| Thiazole-based Chalcone 2e (Tubulin polymerization inhibition) | - | 7.78 | |

| Copper Complex Cu(L3)Cl2 | MCF-7 (Breast) | 1.13 ± 0.14 | [11] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole 16 | Escherichia coli | 1.56 - 6.25 | [12] |

| Staphylococcus aureus | 1.56 - 6.25 | [12] | |

| Thiazole Schiff Base 37c | Bacteria | 46.9 - 93.7 | [13][14] |

| Fungi | 5.8 - 7.8 | [13][14] | |

| Hydrazine-thiazole derivative | Candida and Cryptococcus spp. | 0.45 - 31.2 (µM) | [13] |

| Thiazole derivative 43a | S. aureus & E. coli | 16.1 (µM) | [13] |

| Thiazole derivative 6 | Shigella dysenteriae | 125 | [15] |

| Proteus mirabilis | 1000 | [15] | |

| Listeria monocytogenes | 1000 | [15] | |

| New Heteroaryl(aryl) Thiazole 3 | Bacteria | 230 - 700 | [16] |

| New Heteroaryl(aryl) Thiazole 8 | Fungi | 80 - 230 | [16] |

Key Experimental Protocols

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

This protocol details a classic example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial or round-bottom flask

-

100 mL beaker

-

Hot plate with magnetic stirring

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual salts.

-

Spread the collected solid on a tared watch glass and allow it to air dry completely.

-

Once dry, determine the mass of the product and calculate the percent yield.

-

The crude product can be further purified by recrystallization if necessary.

Cook-Heilbron Thiazole Synthesis: General Procedure

This method is particularly useful for the synthesis of 5-aminothiazoles.

General Procedure:

-

The reaction typically involves the condensation of an α-aminonitrile or an aminocyanoacetate with a dithioacid, carbon disulfide, carbon oxysulfide, or an isothiocyanate.

-

The reaction is generally carried out at room temperature and under mild or aqueous conditions.

-

The choice of reactants allows for the introduction of various substituents at the 2nd and 4th positions of the thiazole ring.

-

For example, the reaction of aminoacetonitrile with ethyldithioacetate can be used to prepare 2-methyl-5-aminothiazoles.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiazole-containing drugs and a general experimental workflow.

Conclusion

The discovery and development of thiazole heterocyclic compounds represent a remarkable journey in the field of medicinal chemistry. From the foundational Hantzsch synthesis to their incorporation into life-saving drugs, thiazoles have consistently proven their value as a versatile and potent scaffold. The continued exploration of novel synthetic methodologies and the elucidation of their complex biological mechanisms of action promise to further expand the therapeutic applications of this remarkable heterocycle, offering hope for the treatment of a wide range of diseases. This guide has provided a technical overview intended to support researchers and scientists in their efforts to harness the full potential of thiazole chemistry in future drug discovery endeavors.

References

- 1. Ritonavir - Wikipedia [en.wikipedia.org]

- 2. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 10. jpionline.org [jpionline.org]

- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Preliminary In-Vitro Studies of Ethyl 2-m-tolylthiazole-4-carboxylate and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of ethyl 2-m-tolylthiazole-4-carboxylate and its closely related analogs. Due to the limited publicly available data on the specific meta-tolyl isomer, this paper focuses on the well-documented biological activities of the structurally similar para-tolyl analog, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, to provide valuable insights into the potential therapeutic applications of this class of compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a core component in a variety of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Anticancer Activity of Thiazole Derivatives

Recent research has highlighted the potential of thiazole derivatives as anticancer agents.[1] A study focusing on a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated their cytotoxic effects against various human cancer cell lines.[1] These findings suggest that the tolylthiazole scaffold is a promising starting point for the development of novel oncology therapeutics.

Quantitative Cytotoxicity Data

The in-vitro cytotoxic activity of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives was evaluated against three human cancer cell lines: SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below. Doxorubicin was used as a positive control.

| Compound | Substituent (R) | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) |

| 4a | 2-NO₂ | 12.5 ± 0.98 | 18.2 ± 1.05 | > 25 |

| 4b | 3-NO₂ | 15.3 ± 1.12 | 20.1 ± 1.54 | > 25 |

| 4c | 4-NO₂ | 10.8 ± 0.08 | 16.8 ± 0.88 | > 25 |

| 4d | 3-Cl | 20.4 ± 1.50 | 11.6 ± 0.12 | > 25 |

| 4e | 4-Cl | 22.3 ± 1.89 | 19.5 ± 1.22 | > 25 |

| 4f | 4-F | 18.7 ± 1.32 | 21.3 ± 1.67 | > 25 |

| Doxorubicin | - | 4.2 ± 0.91 | 5.8 ± 1.01 | 6.5 ± 1.15 |

Data extracted from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1]

The results indicate that the tested compounds exhibited moderate cytotoxic activity against the SKNMC and Hep-G2 cell lines, while the MCF-7 cell line was found to be the most resistant.[1] Notably, compound 4c , featuring a para-nitro substituent, displayed the highest potency against the SKNMC cell line.[1]

Experimental Protocols

Synthesis of 2-p-tolylthiazole-4-carboxylic Acid

The synthesis of the core intermediate, 2-p-tolylthiazole-4-carboxylic acid, is a crucial step in the preparation of the target carboxamide derivatives. The general procedure is as follows:

-

Thioamide Formation: 4-Methylbenzothioamide is synthesized from p-toluonitrile and ammonium sulfide in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by precipitation of the product by adding crushed ice.[1]

-

Thiazole Ring Formation: The obtained thioamide is then treated with bromopyruvic acid and calcium carbonate in dry ethanol. The reaction is stirred at room temperature under an argon atmosphere. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then evaporated under reduced pressure to yield 2-p-tolylthiazole-4-carboxylic acid.[1]

General Procedure for the Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (4a-4f)

The final carboxamide derivatives are synthesized through a coupling reaction:

-

A mixture of 2-p-tolylthiazole-4-carboxylic acid, N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) is prepared in acetonitrile (CH3CN).

-

The mixture is stirred at room temperature for 30 minutes.

-

An equimolar amount of the appropriate aniline derivative is added to the mixture.

-

Stirring is continued for 24 hours, and the reaction progress is monitored by TLC.[1]

In-Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

-

Cell Seeding: Human cancer cells (SKNMC, Hep-G2, and MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (0.1-25 µM) and incubated for another 24 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

Visualizations

Logical Workflow for Synthesis and Cytotoxicity Screening

The following diagram illustrates the general workflow from the synthesis of the thiazole derivatives to the evaluation of their in-vitro anticancer activity.

Caption: Workflow for synthesis and in-vitro cytotoxicity screening.

Concluding Remarks

The preliminary in-vitro data on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives provide a strong rationale for further investigation into the biological activities of this compound. The established synthetic routes and bioassay protocols for the para-tolyl analog offer a clear roadmap for the evaluation of the meta-tolyl isomer. Future studies should focus on the direct synthesis and in-vitro testing of this compound to confirm and expand upon the promising anticancer potential observed in its close structural analogs. Further exploration of other potential therapeutic applications, such as anti-inflammatory and antimicrobial activities, is also warranted based on the broader literature on thiazole-containing compounds.

References

Ethyl 2-m-tolylthiazole-4-carboxylate: A Review of Synthetic Strategies and Potential Biological Activities

For Immediate Release

This technical guide provides a comprehensive literature review of the research surrounding Ethyl 2-m-tolylthiazole-4-carboxylate (CAS No. 132089-33-9), a substituted thiazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited specific research on this particular isomer, this review focuses on established synthetic methodologies for structurally related compounds and the documented biological activities of the broader tolyl-thiazole class of molecules.

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The thiazole scaffold is present in a wide range of pharmaceuticals, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects. The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its characteristic meta-tolyl group at the 2-position and an ethyl carboxylate at the 4-position, represents a specific scaffold with potential for further investigation in drug discovery programs.

Synthetic Methodologies

A plausible synthetic route for this compound is outlined below.

Proposed Synthesis via Hantzsch Thiazole Synthesis

The synthesis would likely proceed in two main steps:

-

Formation of m-tolylthioamide: The synthesis begins with the conversion of m-tolunitrile to m-tolylthioamide. This can be achieved through various methods, including reaction with hydrogen sulfide or Lawesson's reagent.

-

Condensation with Ethyl Bromopyruvate: The resulting m-tolylthioamide is then reacted with ethyl bromopyruvate. The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the final product, this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of m-tolylthioamide

-

To a solution of m-tolunitrile in a suitable solvent (e.g., pyridine or DMF), add Lawesson's reagent.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate (m-tolylthioamide) is filtered, washed, and dried.

Step 2: Synthesis of this compound

-

A mixture of m-tolylthioamide and ethyl bromopyruvate in a solvent such as ethanol is heated under reflux.[5]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Biological Activities of Related Thiazole Derivatives

Although no specific biological data for this compound has been reported, the broader class of tolyl-thiazole and 2-aryl-thiazole-4-carboxylate derivatives has been investigated for various pharmacological activities. These studies provide a basis for predicting the potential therapeutic applications of the target compound.

Thiazole derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: Thiazole-containing compounds have shown potent antibacterial and antifungal properties.[7] They can act by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

-

Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[8]

-

Other Activities: Various other biological activities have been attributed to thiazole derivatives, including antiviral, antioxidant, and anticonvulsant properties.[9][10]

The specific biological profile of this compound would depend on the precise interactions of the m-tolyl and ethyl carboxylate substituents with biological targets. Further research is required to elucidate its specific activities.

Diagram of Potential Biological Activities:

Caption: Overview of documented biological activities for the thiazole scaffold.

Quantitative Data Summary

Due to the absence of specific research on this compound, no quantitative data regarding its biological activity (e.g., IC50, MIC values) or physicochemical properties from experimental studies can be presented. The table below is provided as a template for future research findings.

| Property | Value | Method | Reference |

| Biological Activity | |||

| IC50 (Cancer Cell Line) | - | - | - |

| MIC (Bacterial Strain) | - | - | - |

| Physicochemical Properties | |||

| Molecular Weight | 249.31 g/mol | Calculated | - |

| Melting Point | Not available | - | - |

| Solubility | Not available | - | - |

Conclusion

This compound is a chemical entity with a core structure common to many biologically active molecules. While direct research on this specific isomer is lacking, established synthetic routes like the Hantzsch thiazole synthesis provide a clear path for its preparation. The extensive research on related tolyl-thiazole derivatives suggests that this compound may possess interesting pharmacological properties, particularly in the areas of anticancer and antimicrobial research. This review highlights the need for further investigation into the synthesis and biological evaluation of this compound to unlock its full potential in the field of medicinal chemistry and drug discovery. The provided inferred protocols and diagrams serve as a foundational guide for researchers venturing into the study of this and similar thiazole derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

Chemical structure and properties of Ethyl 2-m-tolylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-m-tolylthiazole-4-carboxylate, with the CAS Number 132089-33-9, is a heterocyclic compound belonging to the thiazole class.[1] Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, based on available data and established knowledge of related compounds. Due to the limited publicly available experimental data for this specific molecule, some information presented is inferred from closely related 2-aryl-thiazole-4-carboxylates.

Chemical Structure and Properties

This compound features a central thiazole ring substituted at the 2-position with a meta-tolyl group and at the 4-position with an ethyl carboxylate group. This substitution pattern is crucial for its potential biological and chemical activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132089-33-9 | Parchem[1] |

| Molecular Formula | C₁₃H₁₃NO₂S | Chem-Impex |

| Molecular Weight | 247.32 g/mol | Chem-Impex |

| Appearance | Yellow Solid | Chem-Impex |

| Purity | ≥ 96% (HPLC) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Table 2: Predicted Spectroscopic and Physicochemical Data

| Data Type | Predicted Value | Notes |

| ¹H NMR | Signals expected for aromatic protons (tolyl group), thiazole proton, and ethyl ester protons. | Specific chemical shifts and coupling constants require experimental determination. |

| ¹³C NMR | Resonances anticipated for all unique carbon atoms in the tolyl, thiazole, and ethyl ester moieties. | Experimental data is needed for precise peak assignments. |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z ≈ 247.32. | Fragmentation patterns would provide further structural confirmation. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C=N (thiazole), and aromatic C-H stretching. | Provides information on functional groups present. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3-4. | Indicates moderate lipophilicity, which can influence bioavailability. |

Synthesis

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize this compound from m-toluamide and ethyl bromopyruvate.

Materials:

-

m-Toluamide

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Ethyl bromopyruvate

-

Ethanol (or another suitable solvent like DMF)

-

Sodium bicarbonate (or another mild base)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Procedure:

Step 1: Synthesis of m-Toluthioamide

-

In a round-bottom flask, dissolve m-toluamide in anhydrous toluene or another suitable high-boiling solvent.

-

Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude m-toluthioamide by recrystallization or column chromatography.

Step 2: Cyclization to form this compound

-

Dissolve the purified m-toluthioamide in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a yellow solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the 2-aryl-thiazole-4-carboxylate scaffold is a well-known pharmacophore with a broad range of biological activities.

Potential Therapeutic Areas:

-

Anticancer: Many thiazole derivatives have demonstrated potent anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[2]

-

Anti-inflammatory: The thiazole ring is present in several anti-inflammatory drugs. The ability of these compounds to modulate inflammatory pathways makes them attractive for the development of new anti-inflammatory agents.

-

Antimicrobial: Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential leads for the development of new antimicrobial agents.

-

Kinase Inhibition: Substituted thiazoles have been developed as inhibitors of various kinases, which are crucial targets in cancer therapy. For example, some thiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.

Illustrative Signaling Pathway: Inhibition of Tubulin Polymerization

Given the prevalence of anticancer activity in this class of compounds, a likely mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.

Caption: Hypothesized mechanism of anticancer action via tubulin polymerization inhibition.

Conclusion

This compound is a molecule with significant potential in drug discovery and materials science, owing to its 2-aryl-thiazole-4-carboxylate core structure. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of closely related analogs. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate